Bis(2,2,2-trifluoroethyl) phthalate
Description
Contextualization within Phthalate (B1215562) Ester Research Paradigms
Phthalate esters are a class of chemical compounds widely used as plasticizers to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). chemimpex.com Their ubiquitous presence in consumer products, from food packaging to medical devices, has led to extensive research into their environmental fate, human exposure, and potential health effects. iwaponline.comfrontiersin.orgresearchgate.netresearchgate.net Research paradigms in this field have traditionally focused on common phthalates like di(2-ethylhexyl) phthalate (DEHP), di-n-butyl phthalate (DBP), and benzyl (B1604629) butyl phthalate (BBP). researchgate.netresearchgate.net
A significant portion of phthalate research has been dedicated to understanding their occurrence in various environmental matrices, including water, soil, and air. iwaponline.comresearchgate.net Studies have also investigated the biodegradation of these compounds and their removal during wastewater treatment processes. researchgate.net Furthermore, a substantial body of work has explored the potential for human exposure through various routes, including diet and contact with consumer products. frontiersin.orgresearchgate.netnih.gov
Rationale for Trifluoroethyl Substitution in Phthalate Chemistry
The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. In the case of bis(2,2,2-trifluoroethyl) phthalate, the substitution of hydrogen atoms with fluorine in the ethyl groups imparts unique characteristics that are advantageous for specific scientific applications. Fluorination often leads to increased thermal stability and chemical resistance. chemimpex.comcymitquimica.com
One of the primary drivers for the synthesis and use of this compound is its application as an analytical standard. chemimpex.comsigmaaldrich.com In a method for determining total phthalate esters in biological samples, these esters are first saponified to phthalic acid. The phthalic acid is then converted into this compound. This derivative is highly sensitive to an electron-capture detector in gas-liquid chromatography (GLC), allowing for the detection of minute quantities. researchgate.netcdc.gov This high sensitivity is crucial for accurately quantifying phthalate levels in environmental and biological samples. chemimpex.comresearchgate.net
The unique properties conferred by the trifluoroethyl groups, such as low volatility and high thermal stability, make it a reliable reference compound in analytical chemistry. chemimpex.com These characteristics ensure that the standard behaves predictably under the conditions of chromatographic analysis, leading to more accurate and reproducible results.
Overview of Existing Research Landscape and Emerging Academic Questions
The current research landscape for this compound is primarily centered on its role as an analytical tool. It is widely utilized in laboratories for the determination of phthalate levels in various samples, aiding in environmental monitoring and quality control. chemimpex.com Its use as a standard is documented in various analytical procedures for identifying and quantifying other phthalate esters. researchgate.netcdc.gov
Beyond its analytical applications, there is emerging interest in the potential of fluorinated compounds like this compound in material science. chemimpex.comcymitquimica.com The incorporation of its fluorinated structure into coatings and plastics could impart desirable properties such as enhanced water resistance, thermal stability, and chemical durability. chemimpex.com Research in this area explores how such specialized compounds can be leveraged to develop advanced materials with improved performance characteristics. chemimpex.com
Some studies have also identified this compound in the context of broader chemical analyses. For instance, it was detected during the LC-MS analysis of bark extracts of certain plants, where it was noted for its reported insecticidal properties. researchgate.net
Emerging academic questions revolve around the broader environmental presence and behavior of such fluorinated phthalates. While not as widespread as conventional phthalates, understanding their potential persistence, bioaccumulation, and toxicological profiles, should their use in materials increase, will be crucial. Further research is also warranted to explore the full spectrum of its properties and potential applications in developing novel materials and its synthesis routes. guidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2,2,2-trifluoroethyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6O4/c13-11(14,15)5-21-9(19)7-3-1-2-4-8(7)10(20)22-6-12(16,17)18/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBRNHUQJKQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346867 | |
| Record name | Bis(2,2,2-trifluoroethyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62240-27-1 | |
| Record name | Bis(2,2,2-trifluoroethyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62240-27-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Synthesis Applications of Bis 2,2,2 Trifluoroethyl Phthalate
Established Reaction Pathways for Synthesis
The primary methods for synthesizing Bis(2,2,2-trifluoroethyl) phthalate (B1215562) involve well-established esterification reactions. These pathways are designed to combine a phthalic acid source with 2,2,2-trifluoroethanol (B45653) efficiently.
Direct Esterification and Transesterification Approaches
Direct esterification is the most common route for producing Bis(2,2,2-trifluoroethyl) phthalate. This process, a type of Fischer esterification, typically involves the reaction of phthalic anhydride (B1165640) with two equivalents of 2,2,2-trifluoroethanol. The reaction is generally conducted at elevated temperatures to facilitate the formation of the diester. A crucial aspect of this synthesis is the continuous removal of water, a byproduct of the reaction, which is necessary to drive the chemical equilibrium toward the product side and ensure a high yield. researchgate.net
The reaction proceeds in two main steps: first, the rapid formation of a monoester, 2,2,2-trifluoroethyl hydrogen phthalate, followed by a second, slower esterification step to form the final product, this compound.
Transesterification represents an alternative, though less direct, pathway. In principle, this would involve reacting a different dialkyl phthalate, such as dimethyl phthalate, with an excess of 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The process would displace the original alcohol (methanol, in this example) to yield the desired trifluoroethyl ester. This method is particularly useful in modifying existing esters or when the direct esterification pathway presents challenges.
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of phthalate esters is critical for industrial applications, focusing on maximizing yield and minimizing reaction time. Key parameters that are manipulated include the choice of catalyst, reaction temperature, and the molar ratio of reactants.
Acid catalysts such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid (MSA) are commonly employed to accelerate the esterification process. researchgate.net Metal-based catalysts, including titanium, zirconium, and tin compounds, are also effective and frequently used in industrial settings for producing various phthalate esters. google.com
Research on analogous esterification reactions, such as the synthesis of dioctyl phthalate from phthalic anhydride, demonstrates that a complete conversion can be achieved in as little as two hours by using highly active catalysts like molybdenum-substituted Preyssler heteropolyacids. researchgate.net The efficiency of the reaction is highly dependent on the catalyst's concentration, with studies showing a first-order dependence. researchgate.net
The following interactive table summarizes typical conditions and findings from the optimization of phthalate ester synthesis, which are applicable to the production of this compound.
| Parameter | Condition / Catalyst | Observation | Reference |
|---|---|---|---|
| Catalyst Type | p-Toluenesulfonic acid (p-TSA) | Effective acid catalyst for driving the reaction. Follows first-order kinetics with respect to catalyst concentration. | researchgate.net |
| Catalyst Type | Titanium, Zirconium, Tin-based | Commonly used industrial catalysts for the conversion of phthalic anhydride residues to esters. | google.com |
| Catalyst Type | Molybdenum-substituted Preyssler heteropolyacid | Achieves complete conversion of phthalic anhydride in 2 hours for reactions with alcohols like 1-butanol (B46404) and 2-ethylhexanol. | researchgate.net |
| Temperature | 150°C to 280°C | Typical range for heating the reaction mixture to achieve boiling and facilitate esterification. | google.com |
| Byproduct Removal | Azeotropic distillation | Continuous removal of water is essential to shift the equilibrium towards the formation of the diester product. | researchgate.net |
Role in the Synthesis of Chiral Solvating Agents for Enantiodiscrimination
A review of available scientific literature does not indicate that this compound is utilized as a chiral solvating agent or plays a role in the synthesis of such agents for enantiodiscrimination. While other fluorinated molecules, such as those containing α,α'-bis(trifluoromethyl) alcohol groups, are known for this application, this specific function is not a documented characteristic of this compound. researchgate.net
Innovative Synthetic Strategies for Novel Derivatives
Based on a review of the available literature, there are no specific reports on innovative synthetic strategies that use this compound as a starting material for the creation of novel derivatives. Research in this area tends to focus on other related fluorinated compounds or different classes of esters.
Advanced Analytical Methodologies for Characterization and Quantification of Bis 2,2,2 Trifluoroethyl Phthalate
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental to the separation of Bis(2,2,2-trifluoroethyl) phthalate (B1215562) from complex matrices and its subsequent detection. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques utilized for this purpose.
Gas Chromatography (GC) with Electron Capture Detection (ECD) for Enhanced Response
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like phthalates. restek.com For the analysis of halogenated compounds such as Bis(2,2,2-trifluoroethyl) phthalate, the use of an Electron Capture Detector (ECD) offers significantly enhanced sensitivity. itesm.mx The trifluoromethyl groups in the molecule have a high affinity for capturing thermal electrons, leading to a strong signal and allowing for the detection of trace amounts of the compound.
EPA Method 8061A, which details the analysis of phthalate esters by GC/ECD, provides a framework that can be adapted for this compound. epa.gov This method emphasizes the importance of minimizing contamination from laboratory materials, as phthalates are common plasticizers. itesm.mx The use of dual-column analysis can aid in the confirmation of the analyte and resolve it from potential interferences. itesm.mxepa.gov While specific operational parameters for this compound are not explicitly detailed in general phthalate methods, the principles of temperature programming and carrier gas flow rates would be optimized to achieve efficient separation and peak resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the definitive identification and quantification of phthalates. restek.comoregonstate.edu This method combines the separation capabilities of GC with the highly specific detection and structural elucidation provided by mass spectrometry. restek.com The electron ionization (EI) mode in GC-MS is particularly effective and reproducible for phthalate analysis. nih.gov
In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification. For many phthalates, a common fragment ion at a mass-to-charge ratio (m/z) of 149 is observed, which can complicate the identification of co-eluting isomers. restek.com However, the specific fragmentation pattern of this compound would be distinct due to its trifluoroethyl groups, aiding in its specific detection even in complex mixtures.
The selection of an appropriate GC column is crucial for achieving good chromatographic separation of phthalates. restek.com Various stationary phases are available, and the choice depends on the specific phthalates being analyzed. restek.com For general phthalate analysis, methods have been developed that can separate a large number of compounds in a single run. oregonstate.edu Quantification is typically achieved using selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. oregonstate.edunih.gov
Table 1: GC-MS Parameters for Phthalate Analysis
| Parameter | Recommended Condition |
| GC Column | DB-5MS or similar |
| Injection Mode | Splitless |
| Injector Temperature | Optimized for analyte volatility (e.g., 250-280 °C) |
| Oven Program | Ramped temperature program for optimal separation |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole or Triple Quadrupole |
| Detection Mode | Full Scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
This table provides a general overview of typical GC-MS parameters for phthalate analysis, which would be adapted and optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC, particularly for less volatile or thermally labile phthalates and their metabolites. dphen1.comresearchgate.net While this compound is amenable to GC analysis, HPLC provides a complementary technique, especially when analyzing complex matrices where derivatization might be undesirable.
HPLC methods for phthalates typically employ reversed-phase chromatography with a C18 or a more specialized C30 column, which offers good separation for a wide range of phthalate compounds. thermofisher.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the phthalate structure contains a chromophore that absorbs UV light. thermofisher.com The development of an efficient HPLC method involves optimizing the mobile phase composition, often a gradient of acetonitrile (B52724) or methanol (B129727) and water, to achieve the desired separation. nih.gov
For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). dphen1.comresearchgate.net These techniques are particularly powerful for analyzing trace levels of phthalates and their metabolites in complex biological and environmental samples. dphen1.com
Table 2: HPLC Parameters for Phthalate Analysis
| Parameter | Recommended Condition |
| Column | C18 or C30 reversed-phase column |
| Mobile Phase | Gradient elution with Acetonitrile/Water or Methanol/Water |
| Detector | UV-Vis or Mass Spectrometry (MS, MS/MS) |
| Flow Rate | Optimized for column dimensions and desired separation time |
| Injection Volume | Dependent on sample concentration and system sensitivity |
This table outlines general HPLC parameters for phthalate analysis, which would be specifically tailored for the analysis of this compound.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. This allows for the unambiguous confirmation of its structure and the differentiation between potential isomers.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the C=O stretching of the ester groups, the C-O stretching of the ester linkage, the C-H stretching of the aromatic ring, and the strong C-F stretching vibrations of the trifluoroethyl groups. mdpi.comresearchgate.net These characteristic peaks provide a unique fingerprint for the compound.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic phthalate ring in this compound would result in characteristic UV absorption bands. While UV-Vis spectroscopy is less specific for structural elucidation compared to NMR or IR, it is a valuable tool for quantitative analysis, particularly when used as a detector in HPLC. thermofisher.com
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons and methylene (B1212753) protons adjacent to the trifluoroethyl group, with characteristic splitting due to fluorine coupling. |
| ¹³C NMR | Signals for carbonyl, aromatic, and trifluoroethyl carbons, with characteristic splitting due to fluorine coupling. |
| IR Spectroscopy | Strong C=O stretching band (ester), C-O stretching bands, aromatic C-H stretching, and very strong C-F stretching bands. |
| UV-Vis Spectroscopy | Absorption bands characteristic of the phthalate aromatic system. |
This table summarizes the expected spectroscopic features based on the known structure of this compound and general spectroscopic principles for similar compounds.
Sample Preparation and Matrix Effects in Diverse Analytical Matrices
The successful trace analysis of this compound is critically dependent on the efficacy of the sample preparation method, which aims to isolate the analyte from the sample matrix and concentrate it to a level suitable for instrumental analysis. The choice of the extraction technique is dictated by the nature of the matrix.
For aqueous samples such as drinking water or surface water, solid-phase extraction (SPE) is a commonly employed technique for phthalate analysis. nih.govmdpi.com A C18 or other suitable polymeric sorbent can be used to adsorb the analyte from the water sample, followed by elution with an appropriate organic solvent like methanol or acetonitrile. sciex.com Another effective method for water samples is liquid-liquid extraction (LLE) using a non-polar solvent such as hexane. mdpi.commdpi.com For solid samples, such as soil, sediment, or consumer products, techniques like Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent mixture (e.g., hexane/acetone) are typically used.
Matrix effects, which are the alteration of the analytical signal due to co-eluting compounds from the sample matrix, pose a significant challenge in mass spectrometry-based methods. nih.gov These effects can lead to either suppression or enhancement of the analyte signal, thereby affecting the accuracy and precision of the quantification. The fluorinated nature of this compound might influence its interaction with the matrix components differently compared to its non-fluorinated counterparts. It is crucial to evaluate matrix effects during method development for each specific matrix. The use of isotopically labeled internal standards, such as ¹³C- or D-labeled this compound, is the most effective way to compensate for matrix effects and potential losses during sample preparation. sigmaaldrich.com
Table 1: Potential Sample Preparation Methods for this compound in Various Matrices
| Analytical Matrix | Proposed Sample Preparation Technique | Key Considerations |
| Drinking Water | Solid-Phase Extraction (SPE) with C18 cartridges | Optimization of sorbent mass, sample volume, and elution solvent. |
| Wastewater | Liquid-Liquid Extraction (LLE) followed by SPE cleanup | Potential for high levels of interfering organic compounds. |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) or Soxhlet Extraction | Choice of extraction solvent and temperature to ensure efficient recovery. |
| Plastic Materials | Dissolution in a suitable solvent followed by precipitation of the polymer | Complete dissolution and prevention of analyte co-precipitation. |
| Biological Fluids (e.g., Urine) | Enzymatic hydrolysis followed by SPE | To account for potential metabolites and conjugates. |
Method Validation, Detection Limits, and Quality Control for Trace Analysis
A rigorous method validation is essential to ensure the reliability and reproducibility of the analytical data. The validation process for a method quantifying this compound should encompass the evaluation of several key parameters in accordance with international guidelines.
Linearity of the method should be established by analyzing a series of standard solutions at different concentrations to define the working range. A linear regression analysis is performed, and a correlation coefficient (r²) close to 1.0 is desirable. bioflux.com.ro
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for trace analysis. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. mdpi.commdpi.com These are typically determined based on the signal-to-noise ratio (S/N) of the analytical instrument, with an S/N of 3 for LOD and 10 for LOQ being common practice. hitachi-hightech.com
Accuracy is assessed by determining the recovery of the analyte in spiked samples. Known amounts of this compound are added to blank matrices, and the percentage of the analyte recovered after the entire analytical procedure is calculated. bioflux.com.roPrecision , which reflects the degree of agreement among repeated measurements, is evaluated at different concentration levels and is expressed as the relative standard deviation (RSD). nih.gov
Quality control (QC) measures are implemented to monitor the performance of the analytical method over time. This includes the regular analysis of procedural blanks to check for contamination, QC samples at low and high concentration levels to monitor accuracy and precision, and participation in proficiency testing schemes, if available. bioflux.com.ronih.gov The use of an isotopically labeled internal standard is a crucial QC measure to correct for variations in instrument response and sample preparation efficiency. nih.govsigmaaldrich.com
Table 2: Illustrative Method Validation and Quality Control Parameters for the Analysis of this compound by GC-MS/MS
| Parameter | Illustrative Value/Range | Description |
| Linearity (r²) | > 0.995 | Indicates a strong linear relationship between concentration and response over the calibration range. |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L (in water) | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/L (in water) | The lowest concentration that can be accurately and precisely quantified. |
| Accuracy (Recovery) | 85 - 115% | The percentage of the true analyte amount that is measured. |
| Precision (RSD) | < 15% | The degree of scatter in the results of repeated measurements. |
| Procedural Blank | Below LOD | Ensures no significant contamination is introduced during the analytical process. |
| QC Sample Frequency | One low and one high QC per batch of 20 samples | Monitors the ongoing performance of the method. |
Note: The values presented in this table are illustrative and would need to be experimentally determined for a specific analytical method and matrix.
Environmental Occurrence, Fate, and Transport of Bis 2,2,2 Trifluoroethyl Phthalate
Environmental Distribution and Concentrations in Compartments
Phthalate (B1215562) esters are recognized as ubiquitous environmental contaminants due to their extensive use as plasticizers and their tendency to leach from consumer and industrial products. giftfreie-stadt.denih.gov The distribution of these compounds spans across various environmental media, including the atmosphere, water systems, and soil. nih.gov
While specific data for Bis(2,2,2-trifluoroethyl) phthalate is unavailable, research indicates that phthalates are widely detected in the atmosphere. giftfreie-stadt.de They exist in both the gas phase and adsorbed onto particulate matter. giftfreie-stadt.de Their distribution is influenced by factors such as temperature, humidity, and the density of industrial and urban activities, which act as primary emission sources. giftfreie-stadt.de Studies have consistently shown that indoor air concentrations of phthalates are significantly higher than outdoor levels, a fact attributed to the abundance of phthalate-containing products indoors and slower degradation processes compared to the outdoor environment. giftfreie-stadt.de Long-range atmospheric transport allows these compounds to reach remote locations far from their original sources.
Table 1: Representative Atmospheric Concentrations of Common Phthalates (Data for illustrative purposes)
| Phthalate | Location | Air Concentration Range (ng/m³) |
|---|---|---|
| Dimethyl phthalate (DMP) | Various Global Sites | Not Detected - 10.4 |
| Di-n-butyl phthalate (DBP) | Various Global Sites | Predominant, but specific range not aggregated |
| Di(2-ethylhexyl) phthalate (DEHP) | Various Global Sites | Predominant, but specific range not aggregated |
| Six Phthalates Mix | New Delhi, India (Industrial) | up to 2.0 x 10⁵ (Indoor) & 7.3 x 10⁴ (Outdoor) |
Source: giftfreie-stadt.denih.govresearchgate.net
Phthalates are frequently detected in various aquatic environments, including rivers, lakes, and marine ecosystems, primarily due to industrial and domestic wastewater discharges. researchgate.net The chemical properties of phthalates, particularly their hydrophobicity (water-repelling nature), play a critical role in their aquatic fate. nih.gov
Higher molecular weight and more lipophilic (fat-loving) phthalates, like DEHP, tend to have lower water solubility and a strong affinity for organic matter. nih.gov This causes them to partition from the water column and adsorb onto suspended particles and bottom sediments. nih.gov Consequently, sediments often act as a major sink for these compounds in aquatic systems. The rate and extent of this sorption are influenced by sediment characteristics such as organic carbon content, particle size, and the presence of other organic pollutants. While lower molecular weight phthalates are more water-soluble, they are also found in sediments. The fluorination in this compound likely increases its hydrophobicity compared to non-fluorinated analogues, suggesting a strong tendency to sorb to sediments.
Table 2: Illustrative Concentrations of Common Phthalates in Water and Sediment
| Phthalate | Environmental Compartment | Concentration Range |
|---|---|---|
| Dimethyl phthalate (DMP) | Freshwater | Not Detected - 31.7 µg/L |
| Dimethyl phthalate (DMP) | Sediment | Not Detected - 316 µg/kg dry weight |
| Di(2-ethylhexyl) phthalate (DEHP) | Wastewater | 3 - 70 µg/L |
Source: nih.govresearchgate.net
Soil contamination by phthalates is a significant concern, often linked to the application of sewage sludge as fertilizer and the use of plastic materials in agriculture (e.g., plastic mulch films). nih.govnih.gov Once in the soil, the mobility of phthalates is largely governed by their sorption to soil organic matter.
Generally, phthalates with higher molecular weights exhibit stronger sorption and therefore lower mobility in soil. This suggests they are less likely to leach into groundwater but may persist in the upper soil layers. The persistence and bioavailability of these compounds in soil are complex, with some studies indicating that a fraction of the contamination may become sequestered and less available for degradation or uptake by plants. researchgate.net Given the expected properties of this compound, it would likely exhibit limited mobility in soil environments, with a tendency to bind to organic fractions.
Environmental Transformation and Degradation Pathways
The persistence of phthalates in the environment is determined by their susceptibility to various degradation processes, including biological and abiotic pathways. Aerobic biodegradation is considered a primary mechanism for the mineralization of many phthalates. nih.govresearchgate.net
Photolytic degradation, or the breakdown of chemicals by light, can be a relevant transformation pathway for phthalates in surface waters and the atmosphere. This process can occur through two primary mechanisms:
Direct Photolysis: The direct absorption of sunlight by the phthalate molecule, leading to its breakdown. For many phthalates, this process is relatively slow.
Indirect Photolysis: Degradation initiated by reactive species that are themselves generated by sunlight. In natural waters, dissolved organic matter (like humic and fulvic acids) can absorb sunlight and produce reactive oxygen species and excited triplet states that can efficiently degrade phthalates.
The rate of photolysis is dependent on the specific chemical structure of the phthalate and the composition of the surrounding environmental matrix. The fluorine atoms on the ethyl side-chains of this compound could influence its light-absorbing properties and reactivity with photochemically generated species, but specific kinetic data are not available.
Hydrolysis is a chemical reaction with water that can break down ester bonds, such as those found in phthalates. Generally, phthalate esters are considered to be relatively resistant to chemical hydrolysis under typical environmental pH conditions. nih.gov However, biodegradation often involves an initial hydrolysis step catalyzed by microbial enzymes (esterases) to form the monoester metabolite and the corresponding alcohol. For this compound, this initial step would yield mono(2,2,2-trifluoroethyl) phthalate and 2,2,2-trifluoroethanol (B45653). The high stability of the carbon-fluorine bond suggests that the trifluoroethyl moiety itself would be highly resistant to further degradation.
Microbial Biodegradation and Biotransformation Processes
Bioaccumulation and Biomagnification Potential in Ecosystems
There is no available data on the bioaccumulation or biomagnification potential of this compound in any ecosystem.
Until research is conducted specifically on this compound, its environmental persistence, potential for bioaccumulation, and the capacity of microorganisms to degrade it will remain unknown.
Ecotoxicological Impact of Bis 2,2,2 Trifluoroethyl Phthalate on Ecological Receptors
Toxicity Assessment in Aquatic Organisms
A thorough review of existing literature found no specific studies investigating the toxicity of Bis(2,2,2-trifluoroethyl) phthalate (B1215562) on aquatic life.
Effects on Microbial Communities (e.g., Algae, Bacteria)
There is no available research on the effects of Bis(2,2,2-trifluoroethyl) phthalate on aquatic microbial communities. Consequently, no data can be presented on its potential to inhibit or otherwise alter the growth and function of algae and bacteria, which form the base of many aquatic food webs.
Impact on Invertebrate Species (e.g., Crustaceans, Mollusks)
Information regarding the impact of this compound on aquatic invertebrate species such as crustaceans (e.g., daphnids) and mollusks is not present in the available scientific literature. Therefore, key toxicity metrics such as the median lethal concentration (LC50) or median effective concentration (EC50) for these organisms exposed to this specific compound are unknown.
Acute and Chronic Effects on Fish Species
No studies were identified that examined the acute or chronic effects of this compound on any fish species. As a result, there is no data on endpoints such as mortality, growth inhibition, reproductive effects, or other sublethal impacts on fish.
Toxicity Assessment in Terrestrial Organisms
Similar to the aquatic environment, there is a lack of research on the ecotoxicological effects of this compound in terrestrial ecosystems.
Effects on Soil Microorganisms and Invertebrates
No data is available concerning the toxicity of this compound to soil microorganisms or invertebrates like earthworms. The potential for this compound to disrupt crucial soil processes such as nutrient cycling, which is driven by microbial activity, remains un-investigated.
Phytotoxicity and Plant Uptake Studies
There is no available scientific information on the phytotoxicity of this compound or its potential for uptake by plants. Studies on endpoints such as seed germination, root elongation, and biomass reduction in various plant species exposed to this compound have not been published.
Endocrine Disrupting Effects in Wildlife Populations
The specific endocrine-disrupting effects of this compound on wildlife populations have not been the subject of direct scientific investigation, resulting in a significant data gap. However, the potential for such effects can be inferred from the broader class of chemicals to which it belongs: phthalates. Numerous studies on other phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), have established them as endocrine-disrupting chemicals (EDCs) with observable impacts on various wildlife species. wikipedia.orgnih.gov EDCs are exogenous substances that can interfere with the endocrine (hormone) system of an organism, leading to adverse health effects. chemistryforsustainability.orgendocrine.orgnih.gov
Phthalates are known to exert their endocrine-disrupting effects primarily by acting as anti-androgens, meaning they interfere with the function of male hormones like testosterone. wikipedia.org This can lead to a range of reproductive and developmental abnormalities in wildlife. For instance, in fish, exposure to certain phthalates has been linked to the feminization of males, characterized by the presence of female proteins like vitellogenin in the blood of male fish, and in some cases, the development of intersex gonads (testes containing ovarian tissue). youtube.com
In reptiles, such as alligators, exposure to endocrine-disrupting chemicals has been associated with altered penis size and skewed sex ratios in offspring. Mammalian studies on well-characterized phthalates have demonstrated effects such as reduced anogenital distance (a marker of feminization) in male offspring, decreased sperm production, and testicular abnormalities. wikipedia.org
While these findings relate to other phthalates, the structural similarity of this compound suggests a potential for similar mechanisms of action. The presence of the phthalate core structure is the primary driver of the anti-androgenic activity observed in this chemical class. However, the influence of the trifluoroethyl side chains on the potency and nature of these effects is currently unknown. Fluorination can significantly alter the chemical and physical properties of a molecule, which in turn could affect its bioavailability, metabolism, and interaction with biological receptors. Therefore, dedicated research is necessary to determine if this compound possesses endocrine-disrupting properties and to characterize its specific effects on wildlife.
Illustrative Data on Endocrine Disrupting Effects of Phthalates in Wildlife (Note: Data is for other phthalates, not this compound)
| Phthalate Ester | Species | Observed Endocrine-Disrupting Effects |
| Di(2-ethylhexyl) phthalate (DEHP) | Fish (Zebrafish) | Reduced fertilization rate, altered expression of steroidogenic genes |
| Dibutyl phthalate (DBP) | Amphibian (Xenopus laevis) | Thyroid disruption, delayed metamorphosis |
| Diethyl phthalate (DEP) | Fish (Fathead minnow) | Reduced egg production in females |
Ecological Risk Characterization and Assessment Models
Ecological risk assessment is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. For a chemical substance like this compound, this process would involve several key steps. However, a comprehensive ecological risk assessment for this specific compound is currently not possible due to the lack of empirical ecotoxicological data.
The risk assessment process generally begins with problem formulation, which involves defining the scope and objectives of the assessment and developing a conceptual model that links the stressor (in this case, this compound) to potential ecological effects. This is followed by an analysis phase, which includes both exposure assessment and effects assessment.
Exposure Assessment: This step aims to quantify the concentration of the chemical that ecological receptors are likely to encounter in the environment. This would involve understanding the sources, fate, and transport of this compound. Key parameters needed for this assessment that are currently unavailable for this specific compound include:
Production and usage volumes: To estimate potential release into the environment.
Environmental fate properties: Such as its persistence in water, soil, and sediment (e.g., half-life), its potential to bioaccumulate in organisms (bioconcentration factor), and its partitioning behavior between different environmental compartments (e.g., octanol-water partition coefficient). epa.gov
Effects Assessment (Ecotoxicity): This step characterizes the adverse effects a chemical can have on different ecological receptors (e.g., algae, invertebrates, fish, birds, mammals). This requires data from laboratory toxicity studies, such as:
Acute toxicity: The effects of short-term exposure (e.g., LC50 - the concentration lethal to 50% of a test population).
Chronic toxicity: The effects of long-term exposure to lower concentrations, including impacts on reproduction, growth, and development.
Endocrine disruption potential: Specific assays to determine if the chemical interferes with the endocrine system.
Risk Characterization: In the final step, the results of the exposure and effects assessments are integrated to estimate the likelihood of adverse effects. A common approach is the use of a Risk Quotient (RQ) , which is calculated as:
RQ = Predicted Environmental Concentration (PEC) / Predicted No-Effect Concentration (PNEC)
The PEC is the estimated concentration of the chemical in the environment, derived from the exposure assessment.
The PNEC is the concentration below which adverse effects are not expected to occur. It is typically derived from the most sensitive species in the ecotoxicity tests by applying an assessment factor to account for uncertainties.
An RQ value greater than 1 indicates a potential for ecological risk, suggesting the need for more detailed investigation or risk management measures.
Assessment Models: Various models can be used in ecological risk assessment. For instance, fate and transport models like the European Union System for the Evaluation of Substances (EUSES) can be used to predict the PEC in different environmental compartments. nih.gov For assessing the toxicity to a range of species, Species Sensitivity Distribution (SSD) models can be employed to estimate the concentration that would be protective of a certain percentage of species in an ecosystem. researchgate.net
Without the necessary empirical data for this compound, these models cannot be reliably applied. The US Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard provides predicted physicochemical and toxicological properties for many chemicals, including this compound (identified by its DTXSID: DTXSID30346867), but these are computational estimates and not a substitute for experimental data in a formal risk assessment. epa.govdata.gov
Illustrative Data Requirements for Ecological Risk Assessment of this compound
| Parameter | Type of Data | Importance for Risk Assessment | Status for this compound |
| Water Solubility | Physicochemical | Influences environmental transport and bioavailability | Predicted data available |
| Vapor Pressure | Physicochemical | Determines partitioning between air and other media | Predicted data available |
| Octanol-Water Partition Coefficient (Kow) | Physicochemical | Indicates potential for bioaccumulation | Predicted data available |
| Bioconcentration Factor (BCF) | Ecotoxicological | Measures accumulation in aquatic organisms | No experimental data |
| Acute Toxicity (e.g., LC50 for fish) | Ecotoxicological | Determines short-term lethal effects | No experimental data |
| Chronic Toxicity (e.g., NOEC for fish reproduction) | Ecotoxicological | Determines long-term sublethal effects | No experimental data |
| Endocrine Disruption Assays | Ecotoxicological | Assesses potential for hormonal interference | No experimental data |
Toxicological Profile and Human Health Implications of Bis 2,2,2 Trifluoroethyl Phthalate
Human Exposure Assessment and Biomonitoring
The assessment of human exposure to Bis(2,2,2-trifluoroethyl) phthalate (B1215562), a synthetic chemical, is crucial for understanding its potential health implications. This involves identifying the primary routes through which individuals may come into contact with the compound and developing methods to measure its presence or the presence of its breakdown products in the body.
Pathways of Exposure (e.g., Inhalation, Dermal, Oral)
While specific data on Bis(2,2,2-trifluoroethyl) phthalate is limited, the exposure pathways for phthalates, in general, are well-documented and can be extrapolated. The primary routes of human exposure to phthalates are through ingestion, inhalation, and dermal absorption. nih.govnih.govnih.gov
Oral Ingestion: This is often considered a major route of exposure for many phthalates. epa.gov These compounds can leach from plastic materials, such as food packaging and containers, into food and beverages. nih.govepa.gov Although not covalently bound to the plastic matrix, phthalates can easily migrate into the surrounding environment, including foodstuffs. nih.gov
Inhalation: Phthalates are semi-volatile organic compounds and can be present in both indoor and outdoor air. nih.gov They can be released from a variety of consumer products, including building materials like vinyl flooring, furniture, and wall coverings, as well as from personal care products. epa.govexlibrisgroup.com
Dermal Absorption: Direct contact with products containing phthalates can lead to absorption through the skin. nih.govnih.gov Cosmetics, lotions, and other personal care products are significant sources of dermal exposure to certain low molecular weight phthalates. nih.govexlibrisgroup.com
Biomonitoring of Metabolites in Human Biological Samples
Biomonitoring is a key tool for assessing the extent of human exposure to environmental chemicals like phthalates. medrxiv.org This process involves measuring the concentration of the parent compound or its metabolites in biological samples. nih.gov For phthalates, urine is the preferred biological matrix for biomonitoring due to the rapid metabolism of the parent compounds and the excretion of their metabolites. nih.gov
Phthalate diesters are quickly hydrolyzed in the body to their corresponding monoesters, which can then undergo further oxidative metabolism before being excreted in the urine, primarily as glucuronide conjugates. nih.govmedrxiv.org Therefore, the analysis of these urinary metabolites provides a reliable indication of recent exposure. nih.gov
Mechanisms of Toxic Action at Cellular and Molecular Levels
The toxicological effects of phthalates, including potentially this compound, are believed to be mediated through various interactions at the cellular and molecular levels. These mechanisms can lead to disruptions in normal physiological processes.
Receptor Interactions and Signal Transduction Perturbations
Phthalates are known to act as endocrine-disrupting chemicals, and one of their primary mechanisms of action involves interaction with various nuclear receptors. nih.govnih.gov For example, some phthalates and their metabolites can bind to the androgen receptor (AR), potentially disrupting its normal signaling pathways and leading to anti-androgenic effects. nih.govnih.gov Studies on DEHP metabolites have shown that they can interact with the ligand-binding pocket of the AR, exhibiting binding patterns similar to the native ligand, testosterone. nih.gov
Furthermore, phthalates have been shown to interact with peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov The activation of PPARs can influence lipid metabolism and has been implicated in the toxic effects of some phthalates in the liver and kidneys. nih.gov Phthalate exposure has also been linked to alterations in insulin (B600854) signaling pathways. nih.govnih.gov For example, developmental exposure to DEHP has been shown to impair insulin signaling in offspring by down-regulating the expression of key genes involved in this pathway. nih.gov
Induction of Oxidative Stress and Associated Cellular Damage
A significant mechanism underlying the toxicity of many phthalates is the induction of oxidative stress. researchgate.netmdpi.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com This can lead to cellular damage, including lipid peroxidation, where ROS attack lipids in cell membranes, causing a chain reaction of damage. mdpi.com
Studies have demonstrated that exposure to certain phthalates is associated with increased levels of biomarkers for oxidative stress, such as 8-iso-prostaglandin F2α (8-iso-PGF2α). researchgate.netrutgers.edu For many phthalate metabolites, these associations are primarily linked to oxidative stress-derived 8-iso-PGF2α. rutgers.edu In some animal studies, phthalate exposure has been shown to increase the content of malondialdehyde (MDA), a marker of lipid peroxidation, in tissues. nih.gov This induction of oxidative stress is considered a key factor in the cellular toxicities caused by phthalates. researchgate.net
Reproductive and Developmental Toxicity Studies
Extensive searches of scientific databases and literature have yielded no specific studies on the reproductive and developmental toxicity of this compound. The general class of phthalates has been a subject of concern for reproductive and developmental effects, with compounds like Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP), and Butyl Benzyl (B1604629) Phthalate (BBP) being the focus of numerous investigations. nih.gov These studies in animal models have indicated that some phthalates can be reproductive and developmental toxicants. nih.gov However, this general information on other phthalates cannot be extrapolated to this compound without specific experimental data.
Effects on Fertility and Reproductive Organ Function
There are no available research findings on the effects of this compound on fertility or the function of reproductive organs in either males or females. Studies on other phthalates have shown a range of effects, including impacts on testicular function and ovarian processes. nih.gov For instance, some phthalates have been associated with alterations in sperm parameters and disruptions in female reproductive cycles in animal studies. nih.govnih.gov Without dedicated research, the potential for this compound to induce similar or different effects remains unknown.
Developmental Neurotoxicity and Teratogenic Potential
No studies were identified that investigated the developmental neurotoxicity or teratogenic potential of this compound. Research on other phthalates has suggested potential links between prenatal exposure and adverse neurodevelopmental outcomes in children. ssph-journal.org Animal studies with certain phthalates have also indicated the potential for teratogenic effects, such as neural tube defects, with high doses. nih.gov The absence of such data for this compound means its potential to act as a developmental neurotoxicant or teratogen has not been evaluated.
Carcinogenic and Mutagenic Potential Evaluation
There is a lack of data regarding the carcinogenic and mutagenic potential of this compound. The carcinogenicity and mutagenicity of other phthalates have been investigated, with some, like DEHP, being classified as potential carcinogens based on rodent studies. nih.govmdpi.com
In Vitro and In Vivo Genotoxicity Assays
No in vitro or in vivo genotoxicity assays for this compound could be located in the reviewed literature. A variety of assays, such as the Ames test, chromosomal aberration tests, and micronucleus assays, have been used to evaluate the genotoxic potential of other phthalates, with mixed results depending on the specific compound and testing system. nih.govresearchgate.net The genotoxic profile of this compound remains uncharacterized.
Long-Term Carcinogenicity Bioassays
A search for long-term carcinogenicity bioassays on this compound did not yield any results. Such studies, typically conducted in rodents, are essential for evaluating the potential of a chemical to cause cancer with chronic exposure. For other phthalates like DEHP, these bioassays have shown evidence of liver tumors in rodents. mdpi.com
Immunotoxicological and Neurotoxicological Effects
No specific studies on the immunotoxicological or neurotoxicological effects of this compound were found. The broader field of phthalate toxicology has included investigations into their potential to disrupt the immune and nervous systems, but this research has focused on more common phthalates. nih.govssph-journal.org Therefore, the potential for this compound to adversely affect the immune or nervous systems has not been scientifically assessed.
Human Health Risk Assessment Frameworks
The evaluation of potential risks to human health from chemical substances like this compound is conducted within structured human health risk assessment frameworks. These frameworks are systematically employed by regulatory bodies and scientific organizations to organize and analyze scientific data for the purpose of estimating the likelihood of adverse health effects in humans exposed to a particular agent. The process is generally composed of four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Hazard Identification: This initial step seeks to determine whether a chemical can cause adverse health effects in humans and, if so, under what circumstances. For a substance like this compound, this would involve a thorough review of available toxicological data from in vitro, in vivo animal studies, and, if available, human epidemiological studies. The goal is to identify the spectrum of potential health effects, such as reproductive toxicity, developmental toxicity, or carcinogenicity, which are concerns for some phthalates. nih.gov Given its structure as a fluorinated phthalate, particular attention would be paid to toxicological endpoints associated with both phthalates and fluorinated compounds. unison.mx
Dose-Response Assessment: Following hazard identification, the dose-response assessment quantifies the relationship between the dose of the chemical and the incidence or severity of the adverse health effect. This step aims to establish a safe level of exposure, often referred to as a reference dose (RfD) or a tolerable daily intake (TDI), below which adverse effects are not expected to occur. nih.gov For carcinogens, this may involve calculating a cancer slope factor. The derivation of these values relies on data from toxicological studies, often incorporating uncertainty factors to account for interspecies and intraspecies differences.
Exposure Assessment: The purpose of the exposure assessment is to estimate the magnitude, frequency, and duration of human exposure to the chemical. For this compound, this would involve identifying potential sources and pathways of exposure, which could include ingestion, inhalation, and dermal contact. nih.govnih.gov The assessment would consider various populations, including the general public and potentially more highly exposed groups. Quantifying exposure can be complex and may involve analyzing environmental samples, food, and consumer products, as well as using biomonitoring data if available.
The table below illustrates the conceptual components and outputs of a human health risk assessment framework that could be applied to this compound.
| Risk Assessment Component | Description | Example Input Data for this compound (Hypothetical) | Example Output |
| Hazard Identification | Identifies the potential health effects of the substance. | - In vivo animal studies showing reproductive and developmental effects. - In vitro assays indicating potential for endocrine disruption. | Statement of potential hazards (e.g., potential reproductive toxicant). |
| Dose-Response Assessment | Determines the relationship between the dose and the adverse effect. | - No-Observed-Adverse-Effect Level (NOAEL) from a two-generation reproductive toxicity study in rats. | - Reference Dose (RfD) or Tolerable Daily Intake (TDI). - Cancer Slope Factor (if applicable). |
| Exposure Assessment | Estimates human exposure levels through various pathways. | - Concentrations in indoor dust, food, and personal care products. - Estimated daily intake for different age groups. | Estimated Daily Intake (EDI) for various populations. |
| Risk Characterization | Integrates hazard, dose-response, and exposure data to estimate risk. | - Comparison of EDI with the RfD/TDI. - Calculation of Hazard Quotient (HQ = EDI / RfD). | - Conclusion on the likelihood of adverse health effects in the population. - Identification of at-risk subpopulations. |
Regulatory Considerations and Remediation Strategies for Bis 2,2,2 Trifluoroethyl Phthalate Contamination
Current Regulatory Status and Classification of Fluorinated Phthalates
The regulatory landscape for fluorinated phthalates such as Bis(2,2,2-trifluoroethyl) phthalate (B1215562) is not explicitly defined, often falling under the broader categories of phthalates or fluorinated compounds. Regulatory bodies worldwide have taken significant steps to control the use of certain phthalates due to their classification as endocrine-disrupting chemicals (EDCs). iwaponline.comnih.govyoutube.com
In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation has placed several common phthalates, including Bis(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl (B1604629) butyl phthalate (BBP), and Diisobutyl phthalate (DIBP), on the Authorisation List (Annex XIV). wikipedia.org This means they cannot be used or placed on the market after a specific date without authorization. A REACH restriction that came into force on July 7, 2020, limits the concentration of these four phthalates to 0.1% by weight, individually or combined, in most consumer articles. foodpackagingforum.org However, this restriction does not currently apply to food contact materials (FCMs), for which separate regulations exist. foodpackagingforum.org
In the United States, the Consumer Product Safety Improvement Act of 2008 permanently prohibited children's toys and certain childcare articles containing more than 0.1% of specific phthalates. cpsc.gov Furthermore, the Toxics in Packaging Clearinghouse (TPCH) updated its Model Toxics in Packaging Legislation in 2021 to include the entire class of phthalates and per- and polyfluoroalkyl substances (PFAS) as regulated substances. hoganlovells.comtoxicsinpackaging.org This model legislation defines "phthalates" broadly as all esters of phthalic acid. hoganlovells.com The U.S. Food and Drug Administration (FDA) also regulates the use of phthalates in food contact applications, and in 2022, it revoked authorizations for 25 phthalates after they were shown to be abandoned by the industry, leaving nine authorized for use. fda.gov
Fluorinated compounds, particularly PFAS, are also facing increasing regulatory pressure due to their extreme persistence in the environment. researchgate.net The U.S. Environmental Protection Agency (EPA) has moved to designate two of the most well-known PFAS—PFOA and PFOS—as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA). 3m.com Given that Bis(2,2,2-trifluoroethyl) phthalate is both a phthalate and a fluorinated substance, its regulatory status is likely to be influenced by the ongoing evaluation of both chemical classes.
Table of Regulated Phthalates and Fluorinated Compounds
| Compound/Class | Regulatory Body/Legislation | Status/Limit | Geographic Scope |
| DEHP, DBP, BBP, DIBP | EU REACH Restriction | ≤ 0.1% by weight in most articles | European Union |
| DEHP, DBP, BBP | EU REACH Annex XIV | Subject to Authorisation | European Union |
| Various Phthalates | US CPSC | ≤ 0.1% in children's toys & childcare articles | United States |
| Phthalates (Class) | US TPCH Model Legislation | Prohibited if intentionally added to packaging | United States (if adopted by states) |
| PFAS (Class) | US TPCH Model Legislation | Prohibited if intentionally added to packaging | United States (if adopted by states) |
| PFOA and PFOS | US EPA (proposed) | Designation as Hazardous Substances under CERCLA | United States |
Innovative Remediation Technologies for Environmental Abatement
The remediation of sites contaminated with phthalates requires effective technologies that can degrade or remove these persistent organic pollutants from soil and water. nih.gov
Bioremediation Techniques (e.g., Phytoremediation, Mycoremediation)
Bioremediation is an eco-friendly and cost-effective approach that uses living organisms to clean up contaminated environments. nih.govacs.org
Phytoremediation: This technique uses plants to remove, degrade, or contain contaminants in soil and water. epa.govyoutube.com Plants can absorb pollutants through their roots and either store them in their biomass (phytoextraction) or break them down through metabolic processes (phytodegradation). epa.gov For phthalates like DEHP, studies have shown that using plants in combination with plant-growth-promoting rhizobacteria (PGPR) can significantly enhance degradation in soil. nih.gov The bacteria in the root zone (rhizosphere) help break down the contaminant, making it more available for plant uptake or degrading it directly. nih.govnih.gov
Mycoremediation: This process utilizes fungi to degrade contaminants. Fungi secrete powerful extracellular enzymes that can break down complex organic molecules, including phthalates. nih.gov The initial step in the fungal metabolism of phthalate esters is typically the enzymatic removal of the alkyl chains to form phthalic acid, which can then be further mineralized. nih.gov Fungi like Trametes versicolor have shown potential in degrading endocrine-disrupting chemicals in bioreactor settings. nih.gov
Advanced Oxidation Processes and Other Physicochemical Treatments
Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive hydroxyl radicals (•OH) to destroy organic pollutants. nih.govnih.govresearchgate.net AOPs are effective for degrading a wide range of recalcitrant compounds, including phthalates and fluorinated substances. nih.govredalyc.org
Common AOPs include:
Ozonation: Involves bubbling ozone (O₃) through contaminated water. Ozone can directly oxidize pollutants or decompose to form hydroxyl radicals. researchgate.net
UV/H₂O₂: This process combines ultraviolet (UV) light with hydrogen peroxide (H₂O₂). The UV light causes the H₂O₂ to split, forming hydroxyl radicals that attack the pollutant molecules. nih.gov
Fenton and Photo-Fenton: The Fenton reaction uses hydrogen peroxide and an iron catalyst (Fe²⁺) to generate hydroxyl radicals. redalyc.org The efficiency can be enhanced with UV light in the photo-Fenton process. redalyc.org
Sonolysis: This technique uses high-frequency ultrasound to create and collapse microscopic bubbles in a liquid, a process called cavitation. The collapse generates localized high temperatures and pressures, leading to the formation of hydroxyl radicals. nih.gov
These technologies have demonstrated high efficiency in degrading various phthalate esters in aqueous solutions, often achieving removal rates of over 90%. nih.govresearchgate.net The degradation pathway typically involves the destruction of the aromatic ring, leading to the formation of intermediates like phthalic acid, which are then mineralized into carbon dioxide and water. nih.gov
Comparison of Remediation Technologies for Phthalates
| Technology | Principle | Advantages | Limitations |
| Phytoremediation | Use of plants to absorb, accumulate, or degrade contaminants. epa.gov | Cost-effective, aesthetically pleasing, preserves soil structure. youtube.com | Slow process, limited to root depth, potential for contaminants to enter the food chain. youtube.com |
| Mycoremediation | Use of fungi and their enzymes to break down pollutants. nih.gov | Can degrade a wide range of complex organic compounds. nih.gov | Requires specific environmental conditions (pH, temperature) for fungal growth. nih.gov |
| Advanced Oxidation | Generation of highly reactive hydroxyl radicals to destroy pollutants. nih.govnih.gov | Rapid degradation, effective for recalcitrant compounds. researchgate.netredalyc.org | Higher operational costs, potential formation of toxic byproducts if not fully mineralized. researchgate.net |
| Adsorption | Binding of pollutants to the surface of a material like activated carbon. nih.gov | High removal efficiency, simple operation. | Transfer of pollutant to another phase, requires regeneration or disposal of the adsorbent. researchgate.net |
Lifecycle Assessment and Sustainable Management Practices
A Lifecycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life, from raw material extraction to final disposal. nih.govnih.gov For a chemical like this compound, an LCA would analyze the impacts associated with the production of its precursors, its synthesis, its use in products, and its end-of-life, including recycling or waste management. researchgate.net
The lifecycle stages for a fluorinated polymer or chemical include:
PFAS Production: Involves mineral processing and synthesis, which can have a high Global Warming Potential (GWP) and generate hazardous emissions. researchgate.net
Product Manufacturing: Incorporation of the chemical into consumer or industrial products.
Product Use: The phase where leaching and release into the environment can occur.
Waste Management: End-of-life handling, which may include landfilling, incineration, or recycling. researchgate.net
Studies on recycling fluorinated gases have shown that recovery and reuse can lead to significant environmental benefits, such as an 86% reduction in GWP compared to producing new material. nih.govacs.org
Sustainable management practices for industrial chemicals are guided by the principles of the circular economy, which emphasizes waste prevention, reduction, recycling, and reuse. mdpi.comrs-online.com Key strategies include:
Green Chemistry: Designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. enva.com
Inventory Control: Managing chemical stocks effectively to prevent over-ordering and the expiration of materials, which leads to waste. enva.com
Process Optimization: Implementing closed-loop systems where waste from one process can be repurposed as a resource for another, minimizing disposal. envirowaste.com.au
Source Reduction: Substituting hazardous chemicals with safer alternatives whenever possible. enva.com
Conclusion and Future Research Directions
Synthesis of Key Findings and Knowledge Gaps
Bis(2,2,2-trifluoroethyl) phthalate (B1215562) is a fluorinated phthalate ester with defined chemical and physical properties, including a molecular formula of C₁₂H₈F₆O₄, a molecular weight of 330.18 g/mol , and a melting point of 41 °C. It is synthesized via the esterification of phthalic anhydride (B1165640) and 2,2,2-trifluoroethanol (B45653) and is utilized as a standard in gas-liquid chromatography. Significant knowledge gaps exist regarding its boiling point, solubility, detailed analytical methodologies, environmental fate and transport, and its complete toxicological profile, including in vitro and in vivo toxicity, metabolism, reproductive and developmental effects, and carcinogenicity.
Priorities for Future Academic Research on Bis(2,2,2-trifluoroethyl) Phthalate
Future research should prioritize a comprehensive investigation into the toxicological properties of this compound. This includes conducting in vitro and in vivo studies to assess its potential cytotoxicity, genotoxicity, reproductive and developmental toxicity, and to elucidate its metabolic pathways. Furthermore, studies on its environmental persistence, degradation, and bioaccumulation potential are crucial to understand its environmental impact. The determination of its boiling point and solubility in various solvents would also be valuable for a complete physicochemical characterization.
Broader Implications for Environmental Health and Chemical Safety Science
The study of fluorinated compounds like this compound is of growing importance in environmental health and chemical safety. Understanding the influence of fluorination on the environmental fate and toxicological profiles of chemicals is essential for assessing their potential risks to human health and the environment. The knowledge gaps identified for this specific phthalate highlight the need for more comprehensive safety evaluations of all fluorinated compounds before their widespread use.
Q & A
Basic Research Questions
Q. How is Bis(2,2,2-trifluoroethyl) phthalate synthesized, and what analytical techniques are used for its characterization?
- Methodological Answer : Synthesis typically involves esterification of phthalic acid derivatives with 2,2,2-trifluoroethanol under acidic or catalytic conditions. Key steps include refluxing with a dehydrating agent (e.g., sulfuric acid) to drive ester formation. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹⁹F NMR), mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to confirm ester functional groups. Handling protocols from safety data sheets (e.g., PPE, ventilation) should be followed due to the compound’s irritant properties .
Q. What are the key physicochemical properties of this compound relevant to experimental applications?
- Methodological Answer : Critical properties include low water solubility (common in fluorinated esters), high thermal stability (boiling point >185°C), and density (~1.06 g/mL). These properties influence its use as a solvent additive or plasticizer in high-temperature applications. Researchers should verify solubility in organic solvents (e.g., THF, DCM) via miscibility tests and measure melting/boiling points using differential scanning calorimetry (DSC) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for ventilation, nitrile gloves, and chemical-resistant goggles to prevent skin/eye contact. In case of spills, adsorb with inert materials (e.g., silica gel) and dispose as hazardous waste. Storage requires airtight containers away from oxidizers. Toxicity screening (e.g., Ames test) is advised for long-term studies .
Advanced Research Questions
Q. How can computational modeling tools, such as COMSOL Multiphysics, optimize experimental design for studies involving this compound?
- Methodological Answer : Molecular dynamics (MD) simulations predict solubility parameters and diffusion coefficients in polymer matrices. COMSOL can model reaction kinetics for esterification or degradation pathways. Virtual screening of fluorinated analogs reduces synthetic workload. AI-driven platforms enable real-time adjustments to reaction conditions (e.g., temperature, catalyst loading) .
Q. What methodological approaches resolve contradictions in toxicity data for this compound across studies?
- Methodological Answer : Meta-analysis of in vitro/in vivo data with standardized exposure models (e.g., OECD guidelines) clarifies dose-response relationships. Isotope-labeled tracing (e.g., ¹⁴C tagging) identifies metabolic pathways. Cross-species comparisons (rodent vs. zebrafish) address ecological toxicity discrepancies .
Q. How do factorial design principles optimize synthesis and application studies of this compound?
- Methodological Answer : Full factorial designs test variables (e.g., catalyst type, molar ratio) to maximize yield. Response surface methodology (RSM) identifies optimal reaction conditions. Fractional factorial designs screen multiple parameters (e.g., solvent polarity, temperature) efficiently .
Q. What challenges exist in assessing the environmental impact of this compound, and what advanced methodologies address these?
- Methodological Answer : Challenges include persistence in aquatic systems and bioaccumulation potential. Advanced LC-MS/MS quantifies trace levels in environmental samples. Mesocosm studies simulate ecosystem-wide effects, while QSAR models predict biodegradation rates .
Q. How do isotopic labeling techniques (e.g., deuterated analogs) enhance mechanistic understanding of this compound in reactions?
- Methodological Answer : Deuterated derivatives (e.g., this compound-d₃₈) enable tracking via isotope-ratio MS or ²H NMR. Kinetic isotope effects (KIE) reveal rate-limiting steps in hydrolysis or photodegradation. Stable isotopes aid metabolite profiling in biological systems .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
